(2-Methoxypyrimidin-5-yl)methanol: A Core Technical Guide for Medicinal Chemistry
(2-Methoxypyrimidin-5-yl)methanol: A Core Technical Guide for Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Scaffold
In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active agents.[1] Its prevalence is not coincidental; the arrangement of nitrogen atoms within the six-membered ring offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility.[2][3] This makes pyrimidine derivatives adept at interacting with a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors.[4][5] (2-Methoxypyrimidin-5-yl)methanol emerges as a particularly valuable building block within this chemical space. It strategically positions three key functional groups—a methoxy group, a pyrimidine ring, and a primary alcohol—each contributing to its potential for elaboration into complex, high-value pharmaceutical intermediates. This guide provides an in-depth examination of the fundamental properties, synthesis, reactivity, and potential applications of (2-Methoxypyrimidin-5-yl)methanol, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic characteristics is paramount for its effective use in synthesis and analysis. While comprehensive experimental data for (2-Methoxypyrimidin-5-yl)methanol is not extensively published, a profile can be constructed from available data and analysis of its structural analogues.
Core Properties
| Property | Value/Description | Source(s) |
| IUPAC Name | (2-Methoxypyrimidin-5-yl)methanol | [6] |
| CAS Number | 1158735-09-1 | [7] |
| Molecular Formula | C₆H₈N₂O₂ | [8] |
| Molecular Weight | 140.14 g/mol | [8] |
| Appearance | Off-white solid (predicted) | [9] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General chemical principles |
Spectroscopic Signature
The spectroscopic data provides a fingerprint for the identification and purity assessment of (2-Methoxypyrimidin-5-yl)methanol.
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electron-donating methoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H (2 protons) | ~8.5 | Singlet |
| Methylene-H₂ (CH₂) | ~4.6 | Singlet |
| Methoxy-H₃ (OCH₃) | ~3.9 | Singlet |
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¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (Pyrimidine) | ~160-165 |
| C-H (Pyrimidine) | ~150-155 |
| C-CH₂OH (Pyrimidine) | ~120-125 |
| C-CH₂OH | ~60-65 |
| C-OCH₃ | ~55-60 |
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (alcohol) | 3600-3200 (broad) |
| C-H Stretch (aromatic/aliphatic) | 3100-2850 |
| C=N Stretch (pyrimidine) | 1600-1475 |
| C-O Stretch (methoxy/alcohol) | 1300-1000 |
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 141.06.
Synthesis and Purification
The synthesis of (2-Methoxypyrimidin-5-yl)methanol can be approached through several strategic routes, primarily involving the reduction of a corresponding carbonyl compound.
Synthetic Pathway Overview
A highly plausible and efficient method for the synthesis of (2-Methoxypyrimidin-5-yl)methanol is the reduction of a suitable precursor, such as methyl 2-methoxypyrimidine-5-carboxylate. This transformation can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Synthetic pathway from ester to alcohol.
Experimental Protocol: Reduction of Methyl 2-methoxypyrimidine-5-carboxylate
This protocol is based on established procedures for the LiAlH₄ reduction of pyrimidine esters and should be optimized for specific laboratory conditions.[3]
Materials:
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Methyl 2-methoxypyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Ester: Dissolve methyl 2-methoxypyrimidine-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or HPLC.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
-
Extraction: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Purification Workflow
Caption: General purification workflow.
Chemical Reactivity and Applications in Drug Discovery
The chemical behavior of (2-Methoxypyrimidin-5-yl)methanol is dictated by the interplay of its three functional groups.
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The Hydroxymethyl Group: The primary alcohol is a versatile handle for a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also participate in ether and ester formation.
-
The 2-Methoxy Group: The methoxy group at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than a halogen at the same position. This allows for the introduction of various nucleophiles, such as amines, to further functionalize the pyrimidine core.
-
The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be protonated or alkylated. The ring itself can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, if a suitable leaving group (e.g., a halogen) is present at another position.
Logical Relationship of Functional Groups in Synthesis
Caption: Reactivity of functional groups.
The strategic combination of these functional groups makes (2-Methoxypyrimidin-5-yl)methanol a valuable precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, antivirals, and anti-inflammatory agents.[3][4][5]
Analytical Methodologies
To ensure the quality and purity of (2-Methoxypyrimidin-5-yl)methanol, robust analytical methods are essential.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of pyrimidine derivatives.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for linearity, precision, accuracy, and robustness for quantitative analysis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (2-Methoxypyrimidin-5-yl)methanol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[2]
Conclusion
(2-Methoxypyrimidin-5-yl)methanol is a strategically important building block for medicinal chemistry, offering multiple points for chemical modification. Its synthesis from readily available starting materials and the versatility of its functional groups make it a valuable tool in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its core properties and methodologies for its use, empowering researchers to leverage this valuable compound in their drug discovery efforts.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Lamba, J., & Lamba, V. (2012). Pyrimidine as a privileged scaffold in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 4(2), 1078-1082.
- Abdel-Gawad, H., El-Gazzar, A. B. A., & Amin, N. E. (2011). Synthesis and biological evaluation of some new pyrimidine derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 46(11), 5488-5497.
- Romo, D., & Shishuba, N. (2016). Pyrimidine-based kinase inhibitors: a review of recent patents (2012-2015).
- De Clercq, E. (2009). The pyrimidine nucleoside analogues in the chemotherapy of viral diseases. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 435-453.
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Frontier Specialty Chemicals. (n.d.). (2-Methoxypyrimidin-5-yl)methanol. Retrieved from [Link]
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PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2019). MSDS of (2-methoxypyrimidin-5-yl)methanol. [Link]
- Liu, Y.-X., Cui, M.-B., Zhao, Q.-Q., Wang, Q.-M., Liu, Y., & Huang, R.-Q. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(11), 648-650.
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